(Prop-1-yn-1-yloxy)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Prop-1-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of phenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of phenyl propenyl ether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-yn-1-yloxy group is replaced by other functional groups. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed:
Oxidation: Phenyl acetic acid derivatives.
Reduction: Phenyl propenyl ether.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(Prop-1-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (Prop-1-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The prop-1-yn-1-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.
Comparison with Similar Compounds
(Prop-2-yn-1-yloxy)benzene: Similar structure but with a different position of the triple bond.
Phenyl propenyl ether: A reduced form of (Prop-1-yn-1-yloxy)benzene.
Phenyl allyl ether: Contains an allyl group instead of a propargyl group.
Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
prop-1-ynoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXCXMHDNGNRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#COC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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